

FR122047: A Selective Cyclooxygenase-1 Inhibitor Technical Guide

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Compound of Interest

Compound Name: FR122047

Cat. No.: B15608617

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Abstract

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), a key enzyme in the prostanoid biosynthesis pathway. This technical guide provides an in-depth overview of **FR122047**, consolidating key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation. As a valuable research tool, **FR122047** allows for the specific investigation of COX-1's role in various physiological and pathological processes, distinguishing its functions from those of the inducible COX-2 isoform. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields who are investigating the therapeutic potential and biological implications of selective COX-1 inhibition.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for the conversion of arachidonic acid to prostaglandins and other prostanoids. Two main isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as platelet aggregation, gastric cytoprotection, and renal homeostasis. In contrast, COX-2 is an inducible enzyme, upregulated by inflammatory stimuli, and is a primary target for traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs).

The development of selective inhibitors for each COX isoform has been crucial in elucidating their distinct biological roles. **FR122047**, a trisubstituted thiazole derivative, has emerged as a highly selective inhibitor of COX-1, exhibiting significantly greater potency for COX-1 over COX-2. This selectivity makes **FR122047** an invaluable pharmacological tool for dissecting the specific contributions of COX-1 to inflammation, pain, and thrombosis, without the confounding effects of COX-2 inhibition. This guide will delve into the technical details of **FR122047**, providing a foundational resource for its application in preclinical research.

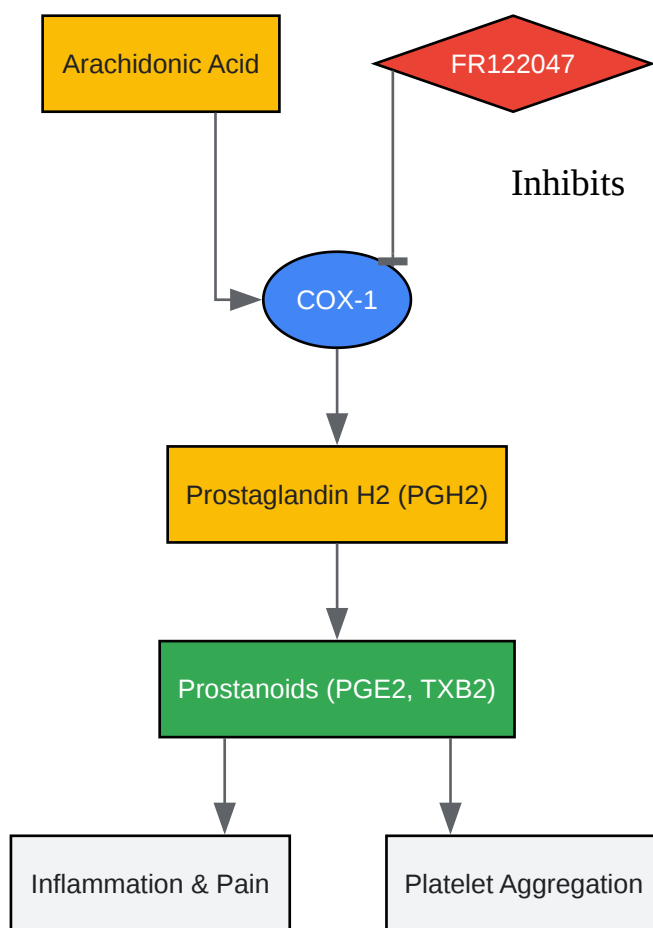
Chemical and Physical Properties

FR122047 is chemically known as 1-[(4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl]-4-methylpiperazine hydrochloride.^{[1][2]} Its structure and key properties are summarized below.

Property	Value	Reference
IUPAC Name	(4,5-bis(4-methoxyphenyl)thiazol-2-yl)(4-methylpiperazin-1-yl)methanone hydrochloride	[3]
Synonyms	FR-122047 HCl, FR 122047	[3]
CAS Number	130717-51-0	[4]
Molecular Formula	C ₂₃ H ₂₅ N ₃ O ₃ S · xHCl	[4]
Molecular Weight	423.53 (free base)	[4]
Appearance	Solid powder	[3]

Mechanism of Action

FR122047 exerts its pharmacological effects through the selective inhibition of the COX-1 enzyme. By binding to the active site of COX-1, it prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostanoids, including prostaglandins (e.g., PGE₂) and thromboxanes (e.g., TXB₂). The reduction in these pro-inflammatory and pro-thrombotic mediators underlies its observed anti-inflammatory, analgesic, and anti-platelet effects.



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Mechanism of **FR122047** Action.

Quantitative Data on COX-1 Selectivity and In Vivo Efficacy

The hallmark of **FR122047** is its remarkable selectivity for COX-1 over COX-2. This has been quantified in various in vitro and ex vivo assays. Furthermore, its efficacy has been demonstrated in preclinical in vivo models.

Table 4.1: In Vitro and Ex Vivo Inhibitory Activity of **FR122047**

Assay System	Target	Parameter	Value	Selectivity (COX-2/COX-1)	Reference
Human Recombinant Enzyme	COX-1	IC50	28 nM	~2300-fold	[3][4]
Human Recombinant Enzyme	COX-2	IC50	65 μ M	[3][4]	
Rat Whole Blood (ex vivo)	COX-1 (TXB2 production)	ED50	0.059 mg/kg	>54	[1][2]
Rat Whole Blood (ex vivo)	COX-2 (LPS-induced PGE2)	% Inhibition at 3.2 mg/kg	34.5%	[1]	

Table 4.2: In Vivo Anti-inflammatory and Analgesic Efficacy of FR122047 in Rat Models

Animal Model	Parameter	ED50 (mg/kg, p.o.)	Reference
Collagen-Induced Arthritis (CIA)	Anti-inflammatory effect (paw edema)	0.56	[1][2]
Collagen-Induced Arthritis (CIA)	Inhibition of PGE2 production in paw	0.24	[1][2]
Collagen-Induced Arthritis (CIA)	Inhibition of TXB2 production in paw	0.13	[1][2]
Adjuvant-Induced Arthritis (AIA)	Anti-inflammatory effect (paw edema)	No effect	[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **FR122047**. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against purified COX-1 and COX-2 enzymes.

Materials:

- Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme cofactor
- Arachidonic acid (substrate)
- Test compound (**FR122047**) and control inhibitors (e.g., indomethacin) dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare stock solutions of enzymes, cofactors, substrate, and inhibitors at appropriate concentrations.
- Assay Setup: In a 96-well plate, add the following to designated wells:
 - 100% Initial Activity (Control): Assay buffer, heme, and enzyme.
 - Inhibitor Wells: Assay buffer, heme, enzyme, and the test compound at various concentrations.
 - Background Wells: Assay buffer and heme (no enzyme).

- Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.
- Data Analysis:
 - Subtract the background reading from all other readings.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Ex Vivo Rat Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the ability of a compound, administered in vivo, to inhibit COX-1 and COX-2 activity in whole blood.

Materials:

- Male Wistar rats
- Test compound (**FR122047**) and vehicle control
- Lipopolysaccharide (LPS)
- Heparinized and non-heparinized blood collection tubes
- ELISA kits for Thromboxane B₂ (TXB₂) and Prostaglandin E₂ (PGE₂)

Procedure:

- Animal Dosing: Administer **FR122047** or vehicle orally to rats at various doses.
- Blood Collection: At a specified time post-dosing (e.g., 1 hour), collect blood via cardiac puncture into both heparinized and non-heparinized tubes.
- COX-1 Activity (TXB2 Production):
 - Allow the blood in the non-heparinized tubes to clot at 37°C for 1 hour.
 - Centrifuge to separate the serum.
 - Measure the concentration of TXB2 in the serum using an ELISA kit. This reflects COX-1 activity in platelets.
- COX-2 Activity (PGE2 Production):
 - To the heparinized whole blood, add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.
 - Incubate at 37°C for 24 hours.
 - Centrifuge to separate the plasma.
 - Measure the concentration of PGE2 in the plasma using an ELISA kit.
- Data Analysis:
 - Calculate the percentage inhibition of TXB2 and PGE2 production at each dose of **FR122047** compared to the vehicle-treated group.
 - Determine the ED50 value for the inhibition of COX-1.

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the anti-inflammatory potential of test compounds.

Materials:

- Lewis rats
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
- Test compound (**FR122047**) and vehicle control
- Calipers for paw volume measurement

Procedure:

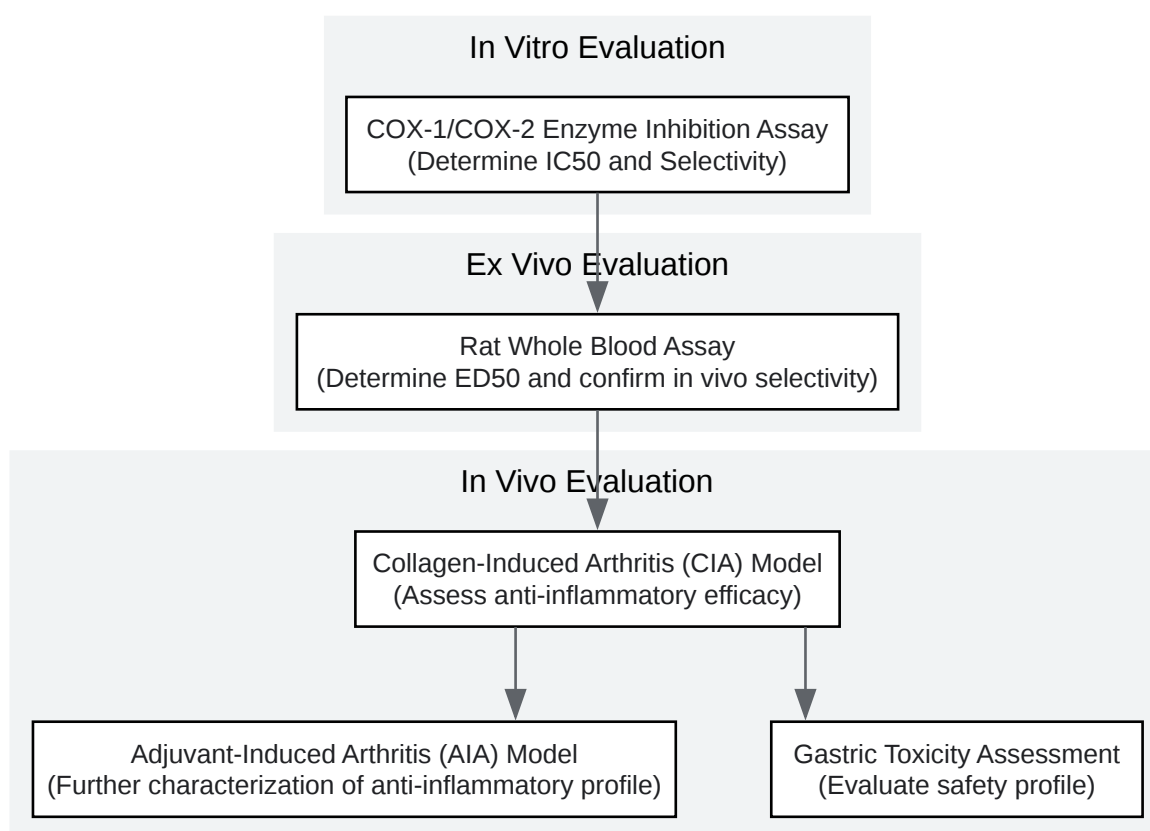
- Induction of Arthritis:
 - On day 0, immunize rats with an emulsion of bovine type II collagen and CFA intradermally at the base of the tail.
 - On day 7, a booster immunization with collagen in IFA may be administered.
- Treatment: Begin oral administration of **FR122047** or vehicle daily from day 0 (prophylactic) or after the onset of arthritis (therapeutic).
- Assessment of Arthritis:
 - Monitor the rats daily for the onset and severity of arthritis.
 - Measure the paw volume of both hind paws using calipers at regular intervals.
 - A clinical arthritis score can also be assigned based on the degree of erythema and swelling.
- Biochemical Analysis: At the end of the study, sacrifice the animals and collect paw tissue to measure the levels of PGE2 and TXB2.
- Data Analysis:
 - Compare the paw volumes and arthritis scores between the **FR122047**-treated and vehicle-treated groups.

- Calculate the percentage inhibition of paw edema.
- Determine the ED50 for the anti-inflammatory effect.

Visualizations

Experimental Workflow for FR122047 Evaluation

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a selective COX-1 inhibitor like **FR122047**.

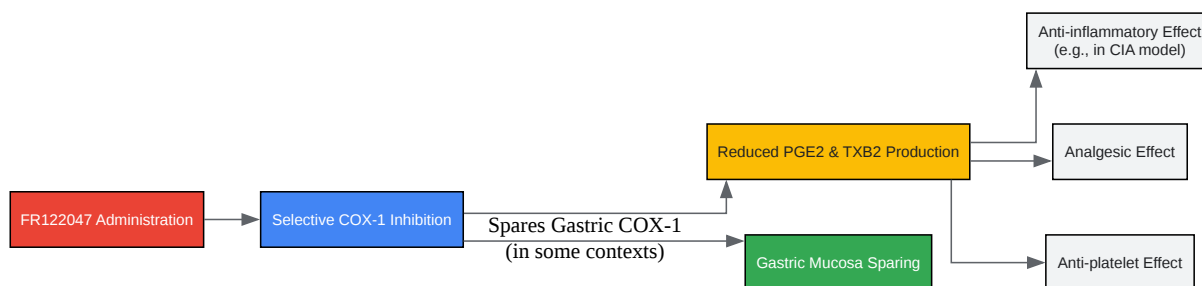


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Preclinical Evaluation Workflow.

Logical Relationship of FR122047's Effects

This diagram illustrates the logical progression from the molecular action of **FR122047** to its observed physiological effects.



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Logical Flow of **FR122047**'s Effects.

Conclusion

FR122047 stands out as a potent and highly selective COX-1 inhibitor, providing a critical tool for the scientific community to explore the nuanced roles of COX-1 in health and disease. Its demonstrated anti-inflammatory and analgesic properties in specific preclinical models, coupled with a favorable gastric safety profile compared to non-selective NSAIDs, underscore the potential of targeting COX-1 for therapeutic intervention. This technical guide has compiled essential data and methodologies to facilitate further research into **FR122047** and the broader field of selective COX-1 inhibition. Future investigations will likely continue to unravel the complex contributions of COX-1 to various pathophysiological processes, with **FR122047** remaining a cornerstone of such research endeavors.

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